Methyl 7,7,7-trifluoro-6-oxoheptanoate
Overview
Description
“Methyl 7,7,7-trifluoro-6-oxoheptanoate” is a chemical compound with the molecular formula C8H11F3O3 . It has a molecular weight of 212.17 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 7,7,7-trifluoro-6-oxoheptanoate” is1S/C8H11F3O3/c1-14-7(13)5-3-2-4-6(12)8(9,10)11/h2-5H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 7,7,7-trifluoro-6-oxoheptanoate” is a liquid at room temperature . It has a molecular weight of 212.17 and a molecular formula of C8H11F3O3 .Scientific Research Applications
Synthesis and Intermediate Applications
- Methyl 7,7,7-trifluoro-6-oxoheptanoate is utilized in the synthesis of various chemical compounds. For instance, it's used in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, which is a key intermediate for the preparation of prostaglandins (Ballini & Petrini, 1984).
Chemical Transformation and Derivatives
- This compound demonstrates its versatility in the synthesis of isoxazole and pyrazole derivatives, representing a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate. It is also noteworthy that these compounds are derived from levulinic acid, showcasing the application of renewable resources in chemical synthesis (Flores et al., 2014).
Analytical Chemistry and Quality Control
- In the context of analytical chemistry, methyl 7,7,7-trifluoro-6-oxoheptanoate is an important intermediate in the synthesis of prostaglandins. Its conversion from cycloheptanone is closely monitored using gas chromatography to ensure efficient and reproducible method for the baseline separation of the components in the reaction mixtures (Wakharkar et al., 1994).
Industrial and Material Science
- The compound's derivatives have implications in material science as well, such as in the synthesis of trifluoromethyl aromatic ring compounds which are utilized in liquid crystal materials. This indicates a potential role in the development of advanced display technologies (Zhi, 1999).
Safety and Hazards
properties
IUPAC Name |
methyl 7,7,7-trifluoro-6-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-14-7(13)5-3-2-4-6(12)8(9,10)11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNOYFOKLEMRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570093 | |
Record name | Methyl 7,7,7-trifluoro-6-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7,7,7-trifluoro-6-oxoheptanoate | |
CAS RN |
141023-00-9 | |
Record name | Methyl 7,7,7-trifluoro-6-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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